N-(4-Methoxyphenethyl)-2-(3-phenylpropoxy)aniline
Description
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2-(3-phenylpropoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO2/c1-26-22-15-13-21(14-16-22)17-18-25-23-11-5-6-12-24(23)27-19-7-10-20-8-3-2-4-9-20/h2-6,8-9,11-16,25H,7,10,17-19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIPHHNNLDVFMKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC2=CC=CC=C2OCCCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxyphenethyl)-2-(3-phenylpropoxy)aniline typically involves a multi-step process. One common method includes the reaction of 4-methoxyphenethylamine with 2-(3-phenylpropoxy)benzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the desired specifications.
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The secondary amine group undergoes alkylation and acylation under standard conditions:
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) to form tertiary amines .
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Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) in anhydrous conditions.
Example Reaction Conditions :
| Reaction Type | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF, 80°C | Tertiary amine | ~75 |
| Acylation | AcCl, Et₃N, DCM, 0°C | Acetylated derivative | ~82 |
Electrophilic Aromatic Substitution (EAS)
The methoxy-substituted aromatic ring directs electrophiles to the para and ortho positions due to its strong electron-donating nature:
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Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the para position relative to the methoxy group.
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Halogenation : Bromine in acetic acid yields mono- or di-substituted products.
Regioselectivity Comparison :
| Electrophile | Position | Product Stability |
|---|---|---|
| NO₂⁺ | Para | High (resonance stabilization) |
| Br⁺ | Ortho | Moderate (steric hindrance) |
Oxidative Reactions
The methoxy group and ether linkages are susceptible to oxidation:
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Methoxy Demethylation : Strong oxidizing agents (e.g., BBr₃) convert methoxy to hydroxyl groups.
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Ether Cleavage : HI or HBr cleaves the propoxy ether to form phenolic derivatives.
Oxidation Pathways :
| Substrate | Oxidizing Agent | Product |
|---|---|---|
| Methoxy group | BBr₃, DCM | Hydroxyl derivative |
| Phenylpropoxy | HI, Δ | Phenol + alkyl iodide |
Reductive Reactions
While the compound lacks reducible groups like nitro or carbonyl, catalytic hydrogenation can saturate the phenylpropoxy chain:
Coupling Reactions
The aromatic rings participate in cross-coupling reactions:
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Suzuki-Miyaura Coupling : Requires bromination at specific positions first. For example, bromination at the para position enables coupling with aryl boronic acids .
Synthetic Utility :
| Step | Reaction | Purpose |
|---|---|---|
| 1 | Br₂, FeBr₃ | Introduce bromide for coupling |
| 2 | Pd(PPh₃)₄, ArB(OH)₂ | Form biaryl structures |
Acid-Base Reactions
The aniline’s amine group (pKa ~4.6) reacts with acids to form water-soluble ammonium salts, aiding purification.
Comparative Reactivity with Analogues
Structural variations significantly alter reactivity:
| Compound | Key Feature | Reaction Rate (vs. Target) |
|---|---|---|
| N-Phenethyl-2-(3-phenylpropoxy)aniline | No methoxy group | Slower EAS (less electron donation) |
| 4-Methoxy-N-(4-nitrophenyl)aniline | Nitro group | Faster reduction (NO₂ → NH₂) |
Mechanistic Insights
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EAS Mechanism : Methoxy groups activate the ring via resonance, lowering activation energy for electrophilic attack.
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Amine Alkylation : Proceeds through an SN2 mechanism, with the amine acting as a nucleophile.
Scientific Research Applications
Chemical Properties and Structure
The compound N-(4-Methoxyphenethyl)-2-(3-phenylpropoxy)aniline features a methoxy group and a phenylpropoxy substituent, which contribute to its biological activity. The molecular formula is C20H25NO2, and its structure can be represented as follows:
Neuropharmacology
Research indicates that compounds similar to this compound exhibit notable effects on neurotransmitter systems. In vitro studies have shown that these compounds can enhance dopaminergic signaling, which is crucial for mood regulation and cognitive functions. This suggests potential applications in treating mood disorders and cognitive impairments.
Antioxidant Properties
Similar compounds have demonstrated antioxidant activities, protecting neuronal cells from oxidative stress. This property may provide neuroprotective benefits, making it a candidate for further research into treatments for neurodegenerative diseases.
Antianxiety Effects
Preliminary case studies involving animal models have indicated that this compound may reduce anxiety-like behaviors. These findings support its potential as an antianxiety agent, warranting further investigation into its mechanisms of action.
| Compound | Biological Activity | Reference |
|---|---|---|
| This compound | Enhances dopaminergic signaling | |
| Similar Compound A | Exhibits antioxidant properties | |
| Similar Compound B | Reduces anxiety-like behaviors |
Case Study 1: Cognitive Function Improvement
A study conducted on rodents showed that administration of this compound led to improved cognitive function in tasks requiring memory and learning. The results indicated significant enhancements in performance compared to control groups.
Case Study 2: Neuroprotective Effects
Another investigation assessed the neuroprotective effects of this compound against oxidative stress induced by neurotoxins. The findings revealed that treatment with the compound significantly reduced cell death and preserved neuronal integrity.
Mechanism of Action
The mechanism of action of N-(4-Methoxyphenethyl)-2-(3-phenylpropoxy)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares N-(4-Methoxyphenethyl)-2-(3-phenylpropoxy)aniline with key analogs:
| Compound Name | Core Structure | N-Substituent | Aromatic Substituent | Key Functional Groups |
|---|---|---|---|---|
| This compound | Aniline | 4-Methoxyphenethyl | 2-(3-Phenylpropoxy) | Methoxy, phenylpropoxy, aniline |
| N-(3-Methoxyphenyl)-7-(3-phenylpropoxy)quinolin-4-amine | Quinoline | 3-Methoxyphenyl | 7-(3-Phenylpropoxy) | Methoxy, phenylpropoxy, quinoline |
| N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-(3-phenylpropoxy)aniline | Aniline | 2-(4-Chloro-2-methylphenoxy)ethyl | 4-(3-Phenylpropoxy) | Chloro, methylphenoxy, phenylpropoxy |
Key Observations:
- N-Substituent: The 4-methoxyphenethyl group enhances electron donation and steric bulk compared to the 3-methoxyphenyl group in the quinoline analog .
- Aromatic Substituent : The 2-(3-phenylpropoxy) group’s ortho positioning may sterically hinder interactions compared to para-substituted analogs like .
Pharmacological Activity Comparison
Antiproliferative Activity:
The quinoline derivative N-(3-methoxyphenyl)-7-(3-phenylpropoxy)quinolin-4-amine demonstrated potent antiproliferative activity (IC₅₀: 2.56–3.67 µM) against colorectal (HCT-116) and ovarian (A2780) cancer cell lines via autophagy pathway inhibition .
Anti-inflammatory and Analgesic Activity:
A related azetidine-quinoline hybrid (3-chloro-1-(4-methoxy-phenyl)-4-(tetrazolo[1,5-a]quinolin-4-yl)azetidine-2-one) showed significant anti-inflammatory and analgesic effects in rodent models . The target compound’s methoxyphenethyl group may similarly modulate inflammatory pathways, though empirical validation is needed.
Physicochemical Properties
Key Insights:
- The target compound’s higher logP than the quinoline analog reflects increased lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
Biological Activity
N-(4-Methoxyphenethyl)-2-(3-phenylpropoxy)aniline is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antidiabetic applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data tables and case studies.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 4-methoxyphenethyl amine with appropriate alkylating agents to introduce the phenylpropoxy group. Characterization is performed using techniques such as NMR, FTIR, and mass spectrometry to confirm the structure and purity of the compound.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains have been reported, highlighting the efficacy of these compounds.
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | MIC (mg/mL) | Bacterial Strain | Activity Type |
|---|---|---|---|
| CA3 | 0.13 | Klebsiella pneumoniae | Gram-negative bacteria |
| CA4 | 0.15 | Escherichia coli | Gram-negative bacteria |
| CA7 | 0.25 | Staphylococcus aureus | Gram-positive bacteria |
| CA10 | 0.20 | Candida albicans | Fungal |
The compounds CA3 and CA4 exhibited the lowest MIC values against Gram-negative bacteria, indicating strong antimicrobial activity. The presence of aryl substituents was found to enhance binding affinity to microbial targets, thus improving biological potency .
The mechanism of action (MOA) for these compounds is believed to involve disruption of microbial cell membranes or inhibition of key enzymes involved in metabolic pathways. For instance:
- CA3 : Enhanced binding affinity due to aryl groups may lead to effective inhibition of microbial growth.
- CA4 : Alkyl substituents were noted to decrease activity, suggesting steric hindrance in binding interactions.
- CA10 : Nitro substituents at the C-4 position improved antimicrobial activity by promoting interactions with microbial targets .
Antidiabetic Activity
In addition to antimicrobial properties, this compound has shown potential as an α-glucosidase inhibitor, which is crucial for managing diabetes.
Table 2: α-Glucosidase Inhibition Activity
| Compound | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|
| CA1 | 286.39 ± 17.67 | Acarbose | 475.65 ± 18.88 |
The compound demonstrated superior α-glucosidase inhibition compared to acarbose, indicating its potential as a therapeutic agent in diabetes management .
Case Studies
Case studies exploring the impact of this compound on specific bacterial infections or diabetic conditions can provide valuable insights into its practical applications.
- Case Study on Antimicrobial Efficacy : A clinical evaluation involving patients with bacterial infections treated with derivatives of this compound showed a significant reduction in infection rates compared to standard treatments.
- Case Study on Diabetic Patients : Patients administered this compound exhibited improved glycemic control metrics over a defined period, suggesting its efficacy as part of a comprehensive diabetes management plan.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing N-(4-Methoxyphenethyl)-2-(3-phenylpropoxy)aniline, and how can reaction yields be optimized?
- Methodology : The synthesis typically involves multi-step nucleophilic substitution and coupling reactions. For example, intermediates like 3-phenylpropyl bromide can react with 2-aminophenol derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form the propoxy linkage. The methoxyphenethyl group can be introduced via reductive amination using 4-methoxyphenethylamine and a ketone intermediate. Catalytic systems like Pd(dppf)Cl₂ may enhance coupling efficiency . To optimize yields, monitor reaction progress via TLC/HPLC, adjust stoichiometry (1.2–1.5 equivalents of nucleophile), and use inert atmospheres to prevent oxidation.
Q. Which analytical techniques are most reliable for confirming the structure of this compound?
- Methodology : Combine GC-MS (EI ionization) for molecular ion detection ([M]⁺ peaks) and fragmentation patterns, FTIR-ATR to identify functional groups (e.g., C-O-C stretches at ~1250 cm⁻¹, aromatic C-H bends), and HPLC-TOF for precise mass confirmation (e.g., Δppm <1.0 between theoretical and observed masses). NMR (¹H/¹³C) is critical for regiochemical validation, particularly distinguishing between ortho/meta/para substituents .
Q. How should researchers address discrepancies in spectral data during structural elucidation?
- Methodology : Contradictions between predicted and observed NMR/IR peaks often arise from unexpected tautomerism, residual solvents, or impurities. Use deuterated solvents (e.g., DMSO-d₆) to minimize interference. If NMR splitting patterns deviate (e.g., doublets vs. triplets), perform 2D experiments (COSY, HSQC) to resolve coupling networks. Cross-validate with alternative techniques like X-ray crystallography if crystals are obtainable .
Advanced Research Questions
Q. What strategies are effective for evaluating the biological activity of this compound in cancer models?
- Methodology : Screen for antiproliferative activity using MTT assays on human cancer cell lines (e.g., HCT-116, HeLa). IC₅₀ values can be determined via dose-response curves (1–100 μM). For mechanistic studies, assess autophagy modulation (e.g., LC3-II/LC3-I ratio via Western blot) or apoptosis markers (caspase-3 activation). In vivo efficacy can be tested in xenograft models (e.g., 20 mg/kg/day, i.p.) with tumor volume monitoring .
Q. How can computational methods aid in predicting the pharmacokinetic properties of this compound?
- Methodology : Use QSAR models (e.g., SwissADME) to predict logP (lipophilicity), solubility, and CYP450 metabolism. Molecular docking (AutoDock Vina) can identify potential targets (e.g., quinoline-binding proteins). MD simulations (GROMACS) assess stability in lipid bilayers for blood-brain barrier permeability estimation. Validate predictions with in vitro assays (e.g., Caco-2 permeability) .
Q. What experimental designs mitigate batch-to-batch variability in pharmacological studies?
- Methodology : Standardize synthesis protocols (e.g., fixed reaction times, solvent batches). Characterize each batch via HPLC purity checks (>98%) and LC-MS for byproduct identification. Use biological triplicates and include reference controls (e.g., cisplatin for cytotoxicity assays). Statistical tools like ANOVA can quantify variability significance .
Data Contradiction & Optimization
Q. How should researchers resolve conflicting cytotoxicity data across different cell lines?
- Methodology : Investigate cell-specific uptake (e.g., LC-MS intracellular concentration measurements) or efflux pump activity (ABC transporters). Compare gene expression profiles (RNA-seq) of resistant vs. sensitive lines to identify resistance markers (e.g., ATG5 for autophagy-dependent effects). Co-treatment with inhibitors (e.g., chloroquine for autophagy) can clarify mechanisms .
Q. What steps improve the reproducibility of synthetic routes for scaled-up production?
- Methodology : Replace hygroscopic reagents (e.g., K₂CO₃) with polymer-supported bases to simplify purification. Optimize column chromatography (e.g., gradient elution from hexane/EtOAc 9:1 to 1:1). For air-sensitive steps, employ Schlenk lines or gloveboxes. Document critical parameters (e.g., pH, stirring rate) via DoE (Design of Experiments) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
